3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of a bromine atom and a methyl group in its structure makes it a valuable intermediate in various chemical reactions and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine typically involves the bromination of N-methylimidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-methylimidazo[1,2-a]pyridin-6-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Major Products Formed
Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of N-methylimidazo[1,2-a]pyridin-6-amine.
Scientific Research Applications
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Industry: Utilized in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine scaffold play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-Methylimidazo[1,2-a]pyrazin-6-amine: Another heterocyclic compound with similar structural features.
2-Methylimidazo[1,2-a]pyridine: Used in various synthetic applications.
Uniqueness
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications . This makes it a valuable intermediate in the synthesis of complex molecules and a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-N-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8BrN3/c1-10-6-2-3-8-11-4-7(9)12(8)5-6/h2-5,10H,1H3 |
InChI Key |
CLYZFZAWINOPHG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C(=NC=C2Br)C=C1 |
Origin of Product |
United States |
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